molecular formula C20H28FN3O5S B2666138 N'-cycloheptyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872881-55-5

N'-cycloheptyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2666138
CAS No.: 872881-55-5
M. Wt: 441.52
InChI Key: APJPEIUJHACTGO-UHFFFAOYSA-N
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Description

N’-cycloheptyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound with a unique structure that includes a cycloheptyl group, a fluorobenzenesulfonyl group, and an oxazinan ring

Scientific Research Applications

N’-cycloheptyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N’-cycloheptyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-cycloheptyl-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is unique due to its specific combination of functional groups and structural features. The presence of the cycloheptyl group, fluorobenzenesulfonyl group, and oxazinan ring imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N'-cycloheptyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O5S/c21-15-8-10-17(11-9-15)30(27,28)24-12-5-13-29-18(24)14-22-19(25)20(26)23-16-6-3-1-2-4-7-16/h8-11,16,18H,1-7,12-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJPEIUJHACTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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